molecular formula C8H12N4 B15232495 1-(Pyrazin-2-yl)pyrrolidin-3-amine

1-(Pyrazin-2-yl)pyrrolidin-3-amine

Cat. No.: B15232495
M. Wt: 164.21 g/mol
InChI Key: FIXFLWTURNAYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the cyclization of 1-(pyrazin-2-yl)guanidine derivatives through oxidative cyclization . This method is optimized to produce high yields and involves mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine or pyrrolidine rings.

    Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

1-(Pyrazin-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrazin-2-yl)pyrrolidin-3-amine is unique due to its combination of the pyrazine and pyrrolidine rings, which imparts distinct chemical and biological properties

Biological Activity

1-(Pyrazin-2-yl)pyrrolidin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a pyrazine moiety. Its chemical structure can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound is characterized by its nitrogen heterocycles, which are often associated with diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazine and pyrrolidine structures exhibit promising antitumor effects. For instance, research has shown that derivatives of pyrazole, closely related to this compound, demonstrate significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

The antimicrobial potential of this compound has been noted in various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Research has revealed that this compound may act as an inhibitor of specific enzymes involved in critical biological processes. For example, it could target serine/threonine kinases, which play vital roles in cell signaling and regulation. This inhibition could lead to altered cellular responses and potential therapeutic benefits in diseases like cancer and diabetes .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several pyrazine-containing compounds, including this compound. The results indicated that this compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial agents, this compound was tested against a panel of bacterial strains. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of signaling pathways
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionTargeting serine/threonine kinases

Properties

IUPAC Name

1-pyrazin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-1-4-12(6-7)8-5-10-2-3-11-8/h2-3,5,7H,1,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFLWTURNAYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.